2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
Overview
Description
“2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride” is a chemical compound. It is a derivative of 1,4-benzodioxin, a type of organic compound that is a part of many pharmaceuticals . The compound has been studied for its antibacterial potential and its inhibitory potential against Lipoxygenase .
Synthesis Analysis
The synthesis of similar compounds has been accomplished by the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media . The parent molecule is then reacted with different alkyl/aralkyl halides to achieve the final product .Molecular Structure Analysis
The molecular structure of this compound is determined by contemporary spectral techniques such as IR, 1H-NMR, and EI-MS .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with other compounds in aqueous alkaline media, followed by a reaction with different alkyl/aralkyl halides .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of novel compounds related to oxadiazole derivatives. For instance, a study describes the synthesis of novel N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides demonstrating potent antibacterial activity. These compounds were synthesized through a multi-step process, starting with 1,4-benzodioxane-6-amine, and showed promising antibacterial potential with modest toxicity, indicating their potential for therapeutic applications (Abbasi et al., 2022).
Antimicrobial and Antioxidant Activities
The antimicrobial and antioxidant activities of related compounds have been extensively studied. For example, compounds with the 1,2,4-oxadiazole moiety have been evaluated for their nematocidal activities against Bursaphelenchus xylophilus, showing significant mortality rates that suggest potential as lead compounds for nematicide development (Liu et al., 2022). Additionally, the antioxidant activity of some derivatives has been investigated, revealing that certain compounds exhibit substantial antioxidant properties (George et al., 2010).
Drug-likeness and Pharmacological Potential
The drug-likeness and pharmacological potential of compounds containing the 1,2,4-oxadiazole moiety have also been studied. Research involving in silico approaches to predict drug-likeness, microbial investigation, and formation of dihydropyrrolone conjugates have highlighted the good to moderate activity of these compounds against bacterial strains. Some derivatives showed better antimycobacterial agents compared with standard drugs, while others exhibited excellent antifungal and antibacterial agent properties. This suggests the synthesized compounds possess drug-likeness properties, making them candidates for further drug development (Pandya et al., 2019).
Future Directions
properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-(5-methyl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3.ClH/c1-7-14-12(15-18-7)11(13)8-2-3-9-10(6-8)17-5-4-16-9;/h2-3,6,11H,4-5,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMKSYGEIPYYSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C(C2=CC3=C(C=C2)OCCO3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
CAS RN |
1334148-18-3 | |
Record name | 2,3-dihydro-1,4-benzodioxin-6-yl(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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